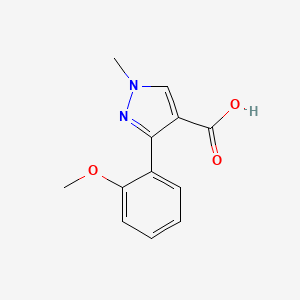

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1152511-14-2

Cat. No.: VC2790824

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152511-14-2 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-14-7-9(12(15)16)11(13-14)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |

| Standard InChI Key | HIDZSJYPLNSYOJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)O |

| Canonical SMILES | CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)O |

Introduction

Chemical Structure and Properties

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds. Its structure consists of a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, with a 2-methoxyphenyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

The compound has a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol. The presence of the carboxylic acid group provides acidic properties and potential for forming salts or esters, which can be valuable for modifying its solubility or pharmacokinetic properties in research applications.

The IUPAC name for this compound is 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid, with a standard InChI representation of InChI=1S/C12H12N2O3/c1-14-7-9(12(15)16)11(13-14)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16). This standardized chemical identifier allows for precise identification and differentiation from related isomers.

Physical Properties

The following table outlines the key physical and chemical properties of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

| Property | Value |

|---|---|

| CAS Number | 1152511-14-2 |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-14-7-9(12(15)16)11(13-14)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) |

| Standard InChIKey | HIDZSJYPLNSYOJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)O |

| PubChem Compound ID | 39095951 |

Biological Activities

Pyrazole derivatives, including compounds structurally similar to 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are known for their diverse biological activities. While specific biological data for this exact compound is limited, the general class of pyrazoles exhibits a wide range of pharmacological properties that may be relevant.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrazole derivatives suggest that the positioning of substituents on the pyrazole ring significantly influences biological activity. For related compounds, the presence of:

-

Methyl group at N-1 position often contributes to enhanced binding to specific receptors

-

Carboxylic acid at position 4 can facilitate interactions with biological targets through hydrogen bonding

-

Methoxyphenyl substituent may affect lipophilicity and membrane permeability

These structural features collectively determine the compound's ability to interact with biological targets, potentially influencing its therapeutic efficacy and selectivity.

Research Applications

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid serves primarily as a research tool in various scientific fields, particularly organic chemistry and pharmacology.

Chemical Research

In organic chemistry research, this compound can serve multiple purposes:

-

As a building block for the synthesis of more complex molecules

-

As a model compound for studying reaction mechanisms

-

As a reference standard for analytical method development

-

For investigating structure-property relationships of pyrazole derivatives

The carboxylic acid functional group provides a versatile handle for further chemical modifications, including esterification, amidation, and reduction reactions, expanding its utility in synthetic chemistry.

Pharmaceutical Research

In pharmaceutical research, 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid and similar compounds can be valuable for:

-

Drug discovery efforts targeting various therapeutic areas

-

Lead compound optimization studies

-

Structure-activity relationship investigations

-

Pharmacological profiling of novel chemical entities

The high purity of commercially available 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid makes it particularly suitable for laboratory experiments aimed at exploring its chemical and biological properties. This ensures reproducibility and reliability of research findings, critical aspects in both academic and industrial research settings.

Analytical Characterization

Comprehensive characterization of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is essential for confirming its identity, purity, and structural features. Multiple analytical techniques can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the compound. For 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, characteristic signals would include:

-

¹H NMR signals from:

-

Methyl group at N-1 (approximately 3.7-3.9 ppm)

-

Methoxy group (approximately 3.8-4.0 ppm)

-

Aromatic protons from the methoxyphenyl group (6.8-7.5 ppm range)

-

Pyrazole C-5 proton (approximately 7.8-8.2 ppm)

-

Carboxylic acid proton (broad signal around 12-13 ppm)

-

-

¹³C NMR would show distinctive signals for:

-

Methyl carbon (around 38-40 ppm)

-

Methoxy carbon (around 55-57 ppm)

-

Aromatic and pyrazole carbons (110-160 ppm range)

-

Carboxylic acid carbon (approximately 165-170 ppm)

-

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands, including:

-

O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (strong band around 1700 cm⁻¹)

-

C=N and C=C stretching of the pyrazole ring (1400-1600 cm⁻¹)

-

C-O stretching of the methoxy group (1050-1250 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to assess the purity of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. These techniques, especially when coupled with mass spectrometry (LC-MS or GC-MS), provide high sensitivity for detecting impurities and confirming the molecular weight of the compound.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 232.23 g/mol, with characteristic fragmentation patterns that could include:

-

Loss of the carboxylic acid group (-COOH)

-

Fragmentation at the bond between the pyrazole ring and the methoxyphenyl group

-

Loss of the methoxy group from the phenyl ring

These analytical techniques collectively provide a comprehensive profile of the compound, ensuring its identity and purity for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume